Cas no 743452-51-9 (4-tert-butyl-N-(2-chloroacetyl)benzamide)

4-tert-butyl-N-(2-chloroacetyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-TERT-BUTYL-N-(CHLOROACETYL)BENZAMIDE
- 4-tert-butyl-N-(2-chloroacetyl)benzamide
- 4-(tert-Butyl)-N-(2-chloroacetyl)benzamide
- EN300-09141
- AKOS000117660
- J-516007
- 743452-51-9
- CS-0293876
- Z55993024
- G76139
-
- MDL: MFCD05263777
- インチ: InChI=1S/C13H16ClNO2/c1-13(2,3)10-6-4-9(5-7-10)12(17)15-11(16)8-14/h4-7H,8H2,1-3H3,(H,15,16,17)
- InChIKey: ALBWKNRMLYBAKH-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C1=CC=C(C(NC(CCl)=O)=O)C=C1)C
計算された属性
- せいみつぶんしりょう: 253.0869564g/mol
- どういたいしつりょう: 253.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
4-tert-butyl-N-(2-chloroacetyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-09141-0.05g |
4-tert-butyl-N-(2-chloroacetyl)benzamide |
743452-51-9 | 95% | 0.05g |
$105.0 | 2023-10-28 | |
Enamine | EN300-09141-0.25g |
4-tert-butyl-N-(2-chloroacetyl)benzamide |
743452-51-9 | 95% | 0.25g |
$222.0 | 2023-10-28 | |
Enamine | EN300-09141-1g |
4-tert-butyl-N-(2-chloroacetyl)benzamide |
743452-51-9 | 95% | 1g |
$541.0 | 2023-10-28 | |
Enamine | EN300-09141-1.0g |
4-tert-butyl-N-(2-chloroacetyl)benzamide |
743452-51-9 | 95% | 1g |
$541.0 | 2023-05-06 | |
Enamine | EN300-09141-0.1g |
4-tert-butyl-N-(2-chloroacetyl)benzamide |
743452-51-9 | 95% | 0.1g |
$156.0 | 2023-10-28 | |
Enamine | EN300-09141-5.0g |
4-tert-butyl-N-(2-chloroacetyl)benzamide |
743452-51-9 | 95% | 5g |
$1572.0 | 2023-05-06 | |
1PlusChem | 1P00FCOH-10g |
4-TERT-BUTYL-N-(CHLOROACETYL)BENZAMIDE |
743452-51-9 | 95% | 10g |
$2943.00 | 2023-12-16 | |
1PlusChem | 1P00FCOH-250mg |
4-TERT-BUTYL-N-(CHLOROACETYL)BENZAMIDE |
743452-51-9 | 95% | 250mg |
$327.00 | 2024-04-21 | |
Enamine | EN300-09141-10g |
4-tert-butyl-N-(2-chloroacetyl)benzamide |
743452-51-9 | 95% | 10g |
$2331.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364546-1g |
4-(Tert-butyl)-N-(2-chloroacetyl)benzamide |
743452-51-9 | 95% | 1g |
¥8426.00 | 2024-07-28 |
4-tert-butyl-N-(2-chloroacetyl)benzamide 関連文献
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
4-tert-butyl-N-(2-chloroacetyl)benzamideに関する追加情報
4-tert-butyl-N-(2-chloroacetyl)benzamide: A Comprehensive Overview
4-tert-butyl-N-(2-chloroacetyl)benzamide, identified by the CAS registry number 743452-51-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in various industries. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in understanding its properties and applications.
The molecular structure of 4-tert-butyl-N-(2-chloroacetyl)benzamide is defined by its benzamide core, which is substituted at the para position with a bulky tert-butyl group and an acetyl group bearing a chlorine atom. This combination of substituents imparts distinctive electronic and steric effects, making it a valuable compound for exploring reactivity in organic transformations. Recent studies have highlighted its role as a versatile building block in synthesizing advanced materials, including polymers and pharmaceutical intermediates.
The synthesis of 4-tert-butyl-N-(2-chloroacetyl)benzamide typically involves multi-step reactions, often starting from readily available starting materials such as benzoyl chloride and tert-butylamine. The process may include nucleophilic acyl substitution, followed by chlorination or acetylation steps to introduce the desired functional groups. Researchers have optimized these methods to enhance yield and purity, making the compound more accessible for large-scale production.
In terms of applications, 4-tert-butyl-N-(2-chloroacetyl)benzamide has shown promise in drug discovery efforts. Its ability to act as a bioisostere or a scaffold for developing bioactive molecules has been explored in recent studies. For instance, investigations into its role as a template for creating kinase inhibitors have revealed potential therapeutic benefits. Additionally, its use in agrochemicals has been examined, particularly in developing compounds with enhanced stability and efficacy against pests.
The environmental impact of 4-tert-butyl-N-(2-chloroacetyl)benzamide is another area of active research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure sustainable practices in its production and application. Understanding its fate in different ecosystems is crucial for minimizing ecological risks associated with its use.
In conclusion, 4-tert-butyl-N-(2-chloroacetyl)benzamide, CAS No. 743452-51-9, stands out as a compound with multifaceted applications across various scientific domains. Its structural uniqueness and functional versatility continue to drive innovative research, paving the way for new discoveries in chemistry and beyond.
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